REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]([F:7])=[C:4]([F:6])[F:5].[CH2:10]([NH:12][CH2:13][CH3:14])[CH3:11]>C(Cl)Cl>[F:5][C:4]([N:12]([CH2:13][CH3:14])[CH2:10][CH3:11])([F:6])[CH:3]([F:7])[C:2]([F:9])([F:8])[F:1]
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
287 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an internal temperature of about 10°
|
Type
|
CUSTOM
|
Details
|
are removed by distillation at 70-80 mm
|
Type
|
DISTILLATION
|
Details
|
the product is distilled at 27°-32° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)F)(F)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.31 mol | |
AMOUNT: VOLUME | 238 mL | |
AMOUNT: MASS | 293 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |